dimethyl-[[5-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium;chloride
Description
Dimethyl-[[5-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium; chloride is a quaternary ammonium compound characterized by a central azanium (ammonium) ion substituted with two methyl groups and a benzyl-derived moiety. The benzyl group is further modified at the 2-position with a methylcarbamoyloxy functional group (a carbamate ester) and at the 5-position with a methyl substituent.
The methylcarbamoyloxy group may enhance hydrolytic stability compared to simple esters while retaining susceptibility to enzymatic cleavage, which could influence its environmental persistence or pharmacological behavior .
Properties
CAS No. |
63982-38-7 |
|---|---|
Molecular Formula |
C12H19ClN2O2 |
Molecular Weight |
258.74 g/mol |
IUPAC Name |
dimethyl-[[5-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium;chloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-9-5-6-11(16-12(15)13-2)10(7-9)8-14(3)4;/h5-7H,8H2,1-4H3,(H,13,15);1H |
InChI Key |
RAEIEEVDOZZKEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)NC)C[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 5-methyl-2-(methylcarbamoyloxy)phenyl derivatives: These are prepared by carbamoylation of hydroxyl-substituted methylated phenols.
- Dimethylamine or its salts: Used for quaternization to introduce the dimethylazanium group.
- Chloride source: Typically hydrochloric acid or alkyl chloride for salt formation.
Stepwise Synthetic Route
Industrial Preparation Insights
- The compound is often synthesized as an intermediate for pesticide manufacture, requiring high purity and yield.
- Industrial processes favor continuous reaction sequences with minimal purification steps between stages to reduce cost and waste.
- The carbamate group is sensitive to hydrolysis; thus, reaction conditions are kept mild, and moisture is rigorously excluded.
- Quaternization is typically conducted under controlled pH and temperature to avoid side reactions.
Related Synthetic Routes for Key Intermediates
The preparation of the 5-methyl-2-(methylcarbamoyloxy)phenyl moiety involves precursor syntheses such as:
- Chloromethylation of p-xylene derivatives: Followed by cyanidation, hydrolysis, and acyl chlorination to produce intermediates like 2,5-dimethyl phenylacetyl chloride, which is a precursor in related synthetic pathways.
- Carbamoylation of phenolic compounds: Using methyl isocyanate or carbamoyl chlorides under catalytic conditions to install the methylcarbamoyloxy group.
These methods are optimized for high yield (up to 75% in multi-step processes) and purity (>99%) suitable for industrial scale.
Data Table Summarizing Preparation Parameters
Analytical and Quality Control
- Purity is typically confirmed by HPLC and NMR spectroscopy.
- The chloride salt form improves crystallinity and stability.
- Moisture content is strictly controlled to prevent carbamate hydrolysis.
Chemical Reactions Analysis
Types of Reactions
Dimethyl-[[5-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a wide range of products depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Dimethyl-[[5-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium;chloride is primarily investigated for its role as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for interactions with biological targets, making it a candidate for drug development.
Case Studies
- Histone Deacetylase Inhibition : Research indicates that compounds similar to this dimethyl derivative can inhibit histone deacetylases (HDACs), enzymes involved in gene expression regulation and cancer progression. This suggests potential therapeutic applications in oncology.
The compound exhibits various biological activities due to its ability to interact with enzymes and receptors. Its structural characteristics enable it to participate in nucleophilic substitution reactions, which are crucial for its biological effects.
Synthesis and Reactivity
The synthesis of this compound typically involves the reaction of amines with carbonyl compounds followed by esterification processes. This versatility in synthesis highlights its potential utility in organic chemistry.
Comparative Analysis with Related Compounds
To better understand the significance of this compound, it is beneficial to compare it with other carbamic acid derivatives that have been studied for similar applications.
| Compound Name | Biological Activity | Potential Applications |
|---|---|---|
| Carbamic acid, methyl-, (alpha-(dimethylamino)-5-methyl)-o-tolyl ester | HDAC inhibition | Cancer therapy |
| Dimethylcarbamate | Insecticidal properties | Agricultural applications |
Mechanism of Action
The mechanism of action of dimethyl-[[5-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium;chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with dimethyl-[[5-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium; chloride, particularly the dimethylazanium core and aromatic substituents . Key differences lie in the functional groups and alkyl chains, which dictate their applications and performance.
Benzalkonium Chloride (IUPAC: Benzyl-decyl-dimethylazanium; chloride)
- Structure : Features a benzyl group attached to a dimethylazanium core and a decyl (C10) alkyl chain.
- Applications : Broad-spectrum antimicrobial agent used in disinfectants and preservatives .
- Key Differences : The absence of a methylcarbamoyloxy group and the presence of a long alkyl chain enhance lipophilicity, improving membrane disruption efficacy against pathogens. However, this also reduces water solubility compared to the target compound .
Crystal Violet (IUPAC: [4-[Bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium; chloride)
- Structure: A triarylmethane dye with extended conjugation and dimethylamino substituents.
- Applications : Histological stain and Gram-staining reagent .
- Key Differences: The conjugated π-system enables strong light absorption (λmax ~590 nm), making it suitable for staining.
Bis(2-Hexadecanoyloxyethyl)-Dimethylazanium; Chloride
- Structure: Contains two hexadecanoyloxyethyl groups esterified to the azanium core.
- Applications: Surfactant or lipid nanoparticle component due to its amphiphilic structure .
- Key Differences : The ester groups increase biodegradability but reduce chemical stability compared to the carbamate group in the target compound .
Data Tables: Comparative Analysis
Table 1: Physicochemical Properties
Functional Group Impact on Performance
- Carbamate vs. Ester Groups: The methylcarbamoyloxy group in the target compound offers greater resistance to hydrolysis than esters (e.g., bis(2-hexadecanoyloxyethyl)-dimethylazanium; chloride) but may still undergo enzymatic degradation, balancing environmental persistence and biocompatibility .
Biological Activity
Dimethyl-[[5-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium;chloride, commonly referred to by its CAS number 63982-38-7, is a synthetic compound that exhibits notable biological activity, particularly as a cholinesterase inhibitor. This article delves into its chemical properties, biological mechanisms, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉ClN₂O₂ |
| Molecular Weight | 258.74 g/mol |
| Boiling Point | 298.3°C at 760 mmHg |
| Flash Point | 134.2°C |
| CAS Number | 63982-38-7 |
This compound functions primarily as a cholinesterase inhibitor. Cholinesterases are enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). Inhibition of these enzymes leads to an accumulation of ACh in the synaptic cleft, which can enhance cholinergic signaling. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic dysfunction is a hallmark.
Cholinesterase Inhibition
Research indicates that compounds similar to this compound exhibit varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, studies have shown that certain derivatives demonstrate selective inhibition profiles, with some being more potent against AChE while others target BChE more effectively.
- Inhibition Potency : Compounds with structural similarities have reported IC50 values ranging from 60 µM to over 100 µM for AChE and BChE, indicating moderate inhibitory activity compared to standard inhibitors like physostigmine .
Neuroprotective Effects
In addition to cholinesterase inhibition, this compound may exhibit neuroprotective effects. Studies have suggested that cholinesterase inhibitors can also reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative conditions .
Case Studies and Research Findings
- Behavioral Studies : In animal models treated with cholinesterase inhibitors, including compounds structurally related to this compound, behavioral changes were noted. These changes were often correlated with increased ACh levels in the brain, suggesting enhanced cholinergic transmission .
- Toxicological Assessments : Toxicity studies have evaluated the effects of this compound on various organisms. For example, research involving Tetranychus urticae indicated that exposure led to significant alterations in biological parameters and life table statistics, underscoring the ecological impact of cholinesterase inhibitors .
- Comparative Studies : Comparative analysis with other known cholinesterase inhibitors revealed that while this compound has moderate inhibitory activity, its unique chemical structure may confer specific advantages in selectivity and potency against certain enzyme targets .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for dimethyl-[[5-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium chloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves quaternization of a tertiary amine precursor with methyl carbamoyloxy-substituted benzyl halides. Key steps include controlling stoichiometry (e.g., 1:1 molar ratio of amine to alkylating agent) and optimizing solvent polarity (e.g., acetonitrile or DMF) to enhance nucleophilic substitution efficiency. Reaction temperature (60–80°C) and pH (neutral to mildly basic) are critical to minimize hydrolysis of the carbamoyloxy group . Purity can be improved via recrystallization in ethanol-water mixtures.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR confirm the azanium structure (e.g., methyl protons at δ 3.2–3.5 ppm) and carbamoyloxy linkage (amide carbonyl at ~165–170 ppm).
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities, while ESI-MS in positive mode detects the [M] ion (m/z ~350–370) .
- FTIR : Peaks at 1680–1720 cm validate the carbamate group.
Advanced Research Questions
Q. How can computational chemistry methods predict the interactions of this compound with biological targets (e.g., acetylcholinesterase)?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model binding affinity, focusing on the carbamoyloxy group’s interaction with catalytic serine residues.
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of the ligand-enzyme complex. Analyze RMSD and hydrogen-bond occupancy .
- Free Energy Calculations : Apply MM-PBSA to quantify binding energy contributions, prioritizing electrostatic interactions from the azanium moiety .
Q. What strategies resolve contradictions in solubility data obtained from different experimental setups (e.g., DMSO vs. aqueous buffers)?
- Methodological Answer :
- Standardized Protocols : Use USP-type shake-flask methods with controlled pH (7.4 PBS) and temperature (25°C). Pre-saturate solvents to avoid kinetic solubility artifacts.
- HPLC-UV Quantification : Compare solubility via area-under-curve (AUC) measurements at λ = 254 nm, normalizing for solvent absorbance .
- Theoretical Modeling : Apply Hansen solubility parameters (δ, δ, δ) to predict solvent compatibility, noting DMSO’s high δ (~12.0) may overestimate aqueous solubility .
Q. How do structural modifications (e.g., halogen substitution at the 5-methyl position) impact the compound’s stability under physiological conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Incubate derivatives at 37°C in simulated gastric fluid (pH 1.2) and plasma (pH 7.4). Monitor degradation via LC-MS and assign pathways (e.g., hydrolysis of carbamate vs. azanium demethylation).
- DFT Calculations : Calculate bond dissociation energies (BDEs) for carbamate C=O and N–CH bonds to identify labile sites. Halogens (e.g., Cl) at the 5-position may increase steric hindrance, slowing hydrolysis .
Theoretical and Experimental Design Considerations
Q. What conceptual frameworks guide the study of this compound’s mechanism in neurotransmitter systems?
- Methodological Answer : Link research to cholinergic theory, where the azanium group mimics acetylcholine’s quaternary ammonium motif. Design experiments to test competitive inhibition via Lineweaver-Burk plots (varying substrate and inhibitor concentrations) .
Q. How can factorial design optimize the synthesis and bioactivity testing workflow?
- Methodological Answer : Use a 2 factorial design to evaluate factors:
- Variables : Reaction time (X1), temperature (X2), solvent polarity (X3).
- Response Metrics : Yield (%), purity (HPLC area %).
- ANOVA Analysis : Identify significant interactions (e.g., X1*X2 for yield optimization) .
Data Interpretation and Validation
Q. How should researchers address discrepancies between in vitro bioactivity and computational predictions?
- Methodological Answer :
- Validation Layers :
Replicate docking results with multiple software (e.g., Glide, MOE).
Validate in vitro assays using positive controls (e.g., donepezil for acetylcholinesterase inhibition).
Cross-check with SPR (surface plasmon resonance) to measure binding kinetics (k, k) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
